Cyclohexanone, O-ethyloxime Cyclohexanone, O-ethyloxime
Brand Name: Vulcanchem
CAS No.: 3376-38-3
VCID: VC8179049
InChI: InChI=1S/C8H15NO/c1-2-10-9-8-6-4-3-5-7-8/h2-7H2,1H3
SMILES: CCON=C1CCCCC1
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

Cyclohexanone, O-ethyloxime

CAS No.: 3376-38-3

Cat. No.: VC8179049

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanone, O-ethyloxime - 3376-38-3

Specification

CAS No. 3376-38-3
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name N-ethoxycyclohexanimine
Standard InChI InChI=1S/C8H15NO/c1-2-10-9-8-6-4-3-5-7-8/h2-7H2,1H3
Standard InChI Key PBVMGBAZXXCHTA-UHFFFAOYSA-N
SMILES CCON=C1CCCCC1
Canonical SMILES CCON=C1CCCCC1

Introduction

Chemical Structure and Physicochemical Properties

Cyclohexanone, O-ethyloxime belongs to the oxime family, with the general formula C8H15NO\text{C}_8\text{H}_{15}\text{NO}. The oxime group (C=N-OH\text{C=N-OH}) is ethyl-substituted, distinguishing it from simpler oximes like cyclohexanone oxime. Key structural features include:

  • A six-membered cyclohexane ring in a chair conformation.

  • An O-ethyl\text{O-ethyl} group attached to the oxime nitrogen.

  • Planar geometry at the C=N\text{C=N} bond, facilitating resonance stabilization .

Table 1: Comparative Physicochemical Properties of Cyclohexanone Derivatives

PropertyCyclohexanone, O-EthyloximeCyclohexanone OximeCyclohexanone
Molecular Weight (g/mol)141.21127.1898.15
Melting Point (°C)-31 (estimated)89–90-31
Boiling Point (°C)210 (estimated)206–208155.4
Solubility in WaterLowLow25,000 mg/L
Log Kow1.2 (estimated)0.81 0.81

The ethyl group enhances lipophilicity compared to cyclohexanone oxime, as reflected in its higher estimated Log Kow. This property impacts its environmental fate, favoring adsorption to organic soils over aqueous solubility .

Synthesis and Industrial Production

Cyclohexanone, O-ethyloxime is synthesized via nucleophilic addition of O-ethylhydroxylamine to cyclohexanone. The reaction proceeds under acidic or neutral conditions, typically in ethanol or aqueous media:

Cyclohexanone+O-EthylhydroxylamineCyclohexanone, O-Ethyloxime+H2O\text{Cyclohexanone} + \text{O-Ethylhydroxylamine} \rightarrow \text{Cyclohexanone, O-Ethyloxime} + \text{H}_2\text{O}

Key Process Parameters:

  • Temperature: 25–60°C for optimal kinetics.

  • Catalysts: Phosphoric acid buffers enhance reaction rates .

  • Yield: ~85–90% under optimized conditions .

Industrial methods often integrate this synthesis into continuous processes, akin to cyclohexanone oxime production for nylon precursors . For example, hydroxylammonium salts generated catalytically (e.g., via nitrate reduction) react with cyclohexanone in a biphasic system, with organic solvents extracting the product .

Applications in Polymer Science and Organic Synthesis

Polymer Industry

Cyclohexanone, O-ethyloxime serves as a precursor in polyamide synthesis. Its rearrangement under acidic conditions produces ε-caprolactam analogs, though industrial adoption remains limited compared to cyclohexanone oxime .

Organic Synthesis

The compound participates in:

  • Beckmann Rearrangement: Forms amides under acidic conditions, though slower than unsubstituted oximes due to steric hindrance.

  • Nucleophilic Additions: The electrophilic C=N\text{C=N} bond reacts with Grignard reagents or hydrides to form amines.

  • Metal Complexation: Acts as a ligand in coordination chemistry, stabilizing transition metals like palladium in catalytic cycles.

Reactivity and Mechanistic Insights

Acid-Catalyzed Rearrangements

In sulfuric acid, cyclohexanone, O-ethyloxime undergoes Beckmann rearrangement to yield N-ethylcaprolactam:

Cyclohexanone, O-EthyloximeH2SO4N-Ethylcaprolactam+H2O\text{Cyclohexanone, O-Ethyloxime} \xrightarrow{\text{H}_2\text{SO}_4} \text{N-Ethylcaprolactam} + \text{H}_2\text{O}

Kinetic studies reveal a 30% slower rate compared to cyclohexanone oxime, attributed to the ethyl group’s steric effects .

Photochemical Behavior

UV irradiation induces N-O\text{N-O} bond homolysis, generating nitroxyl radicals. This property is exploited in UV-curable resins, though applications are niche compared to benzophenone oxime derivatives.

Environmental and Toxicological Profile

While specific data for cyclohexanone, O-ethyloxime are sparse, extrapolations from cyclohexanone and oxime toxicology suggest:

  • Acute Toxicity: LD50_{50} (rat, oral) estimated at 500–1,000 mg/kg, similar to cyclohexanone oxime .

  • Environmental Persistence: Moderate biodegradability (t1/2_{1/2} ~10–30 days in soil), with low bioaccumulation potential .

  • Exposure Limits: No established OSHA limits; recommended handling akin to cyclohexanone (TLV 50 ppm) .

Comparative Analysis with Related Oximes

Table 2: Functional Comparison of Oxime Derivatives

CompoundKey ReactivityIndustrial Use
Cyclohexanone OximeBeckmann rearrangement to ε-caprolactamNylon-6 production
Acetophenone OximePhotostabilizers, ligand synthesisUV inhibitors, catalysis
Benzophenone OximePhotoinitiators, radical scavengersPolymer curing, adhesives
Cyclohexanone, O-EthyloximeSlower rearrangements, specialized synthesisNiche polymers, organic intermediates

The ethyl substitution in cyclohexanone, O-ethyloxime reduces rearrangement efficiency but enhances solubility in nonpolar media, enabling unique applications in hydrophobic matrix formulations.

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